

# Spectral properties of 2-aminooctanoic acid (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Aminooctanoic acid

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## Spectral Properties of 2-Aminooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of **2-aminooctanoic acid**, a non-proteinogenic  $\alpha$ -amino acid. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and metabolomics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-aminooctanoic acid** in solution. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-aminooctanoic acid** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Tentative Assignment
3.71 - 3.73	H-2 (methine)
1.80 - 1.90	H-3 (methylene)
1.26 - 1.40	H-4, H-5, H-6, H-7 (methylenes)
0.84 - 0.87	H-8 (methyl)

Table 1:  $^1\text{H}$  NMR spectral data for **2-aminooctanoic acid**. The data was obtained on a 600 MHz instrument in  $\text{D}_2\text{O}$  at pH 7.00. Data sourced from PubChem.[\[1\]](#)

## $^{13}\text{C}$ NMR Spectral Data (from $^1\text{H}$ - $^{13}\text{C}$ HSQC)

The  $^1\text{H}$ - $^{13}\text{C}$  Heteronuclear Single Quantum Coherence (HSQC) spectrum reveals direct correlations between protons and the carbons to which they are attached.

$^1\text{H}$ Chemical Shift (ppm)	$^{13}\text{C}$ Chemical Shift (ppm)	Assignment
3.72	57.44	C-2
1.84	33.22	C-3
1.28	33.36	C-4
1.34	30.55	C-5
1.34	26.84	C-6
1.28	24.59	C-7
0.85	15.94	C-8

Table 2:  $^1\text{H}$ - $^{13}\text{C}$  HSQC correlation data for **2-aminooctanoic acid**. The data was obtained on a 600 MHz instrument in  $\text{D}_2\text{O}$  at pH 7.00. Data sourced from PubChem.[\[1\]](#)

## Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of **2-aminooctanoic acid**.

#### Sample Preparation:

- Weigh approximately 5-10 mg of **2-aminooctanoic acid** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D<sub>2</sub>O).
- Adjust the pH of the solution to the desired value (e.g., 7.0) using dilute solutions of DCl or NaOD.
- Transfer the solution to a 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a suitable probe.
- For <sup>1</sup>H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For <sup>1</sup>H-<sup>13</sup>C HSQC, a standard pulse sequence is used to establish the one-bond correlations between protons and carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2-aminooctanoic acid** by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds in the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3300-3000	N-H and O-H stretching (from amino and carboxyl groups, often broad)
~2955, 2925, 2850	C-H stretching (from the alkyl chain)
~1700-1740	C=O stretching (from the carboxylic acid group)
~1600-1475	N-H bending and C-C stretching (aromatic-like in zwitterion)
~1450, 1375	C-H bending (from -CH <sub>2</sub> - and -CH <sub>3</sub> groups)
~1300-1000	C-O and C-N stretching

Table 3: Characteristic IR absorption bands for **2-aminooctanoic acid**. The exact positions and intensities of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, ATR). Data is based on typical ranges for amino acids and related compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

### Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **2-aminooctanoic acid** powder onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

### Instrumentation and Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.

- The sample spectrum is then recorded. The instrument measures the absorption of the IR beam that has interacted with the sample.
- The final spectrum is presented as absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ). Typically, spectra are collected over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

m/z	Tentative Assignment
160.1332	$[\text{M}+\text{H}]^+$ (Protonated molecule)
114	$[\text{M}-\text{COOH}]^+$ or $[\text{M}-\text{NH}_2-\text{CO}]^+$
97.14	Fragment
69.19	Fragment
55.26	Fragment

Table 4: Key signals in the mass spectrum of **2-aminooctanoic acid**. Data sourced from PubChem.[\[1\]](#)

## Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.

Sample Preparation:

- Prepare a dilute solution of **2-aminooctanoic acid** in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- Filter the sample solution through a 0.22  $\mu\text{m}$  syringe filter to remove any particulate matter.

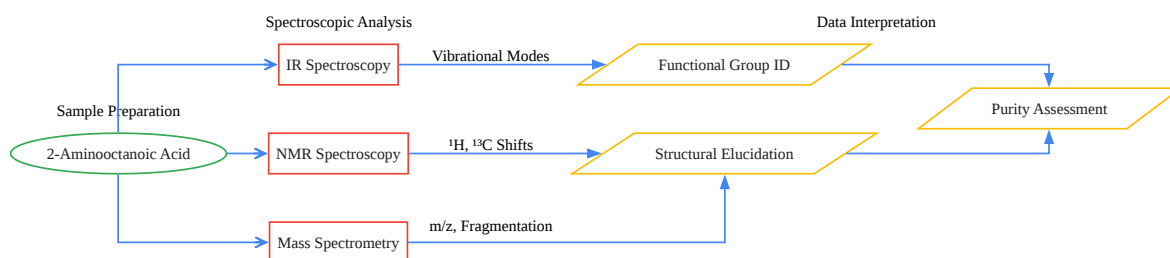
- Transfer the filtered solution to an autosampler vial.

#### Instrumentation and Data Acquisition:

- The sample is injected into a liquid chromatograph, where it passes through a column (e.g., a C18 reversed-phase column) that separates it from other components based on its polarity.
- The eluent from the LC is directed to the ion source of the mass spectrometer (e.g., an electrospray ionization - ESI source).
- In the ESI source, the analyte is ionized, typically forming protonated molecules  $[M+H]^+$  in positive ion mode.
- The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio.
- A detector records the abundance of each ion, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the masses of the fragments are analyzed.

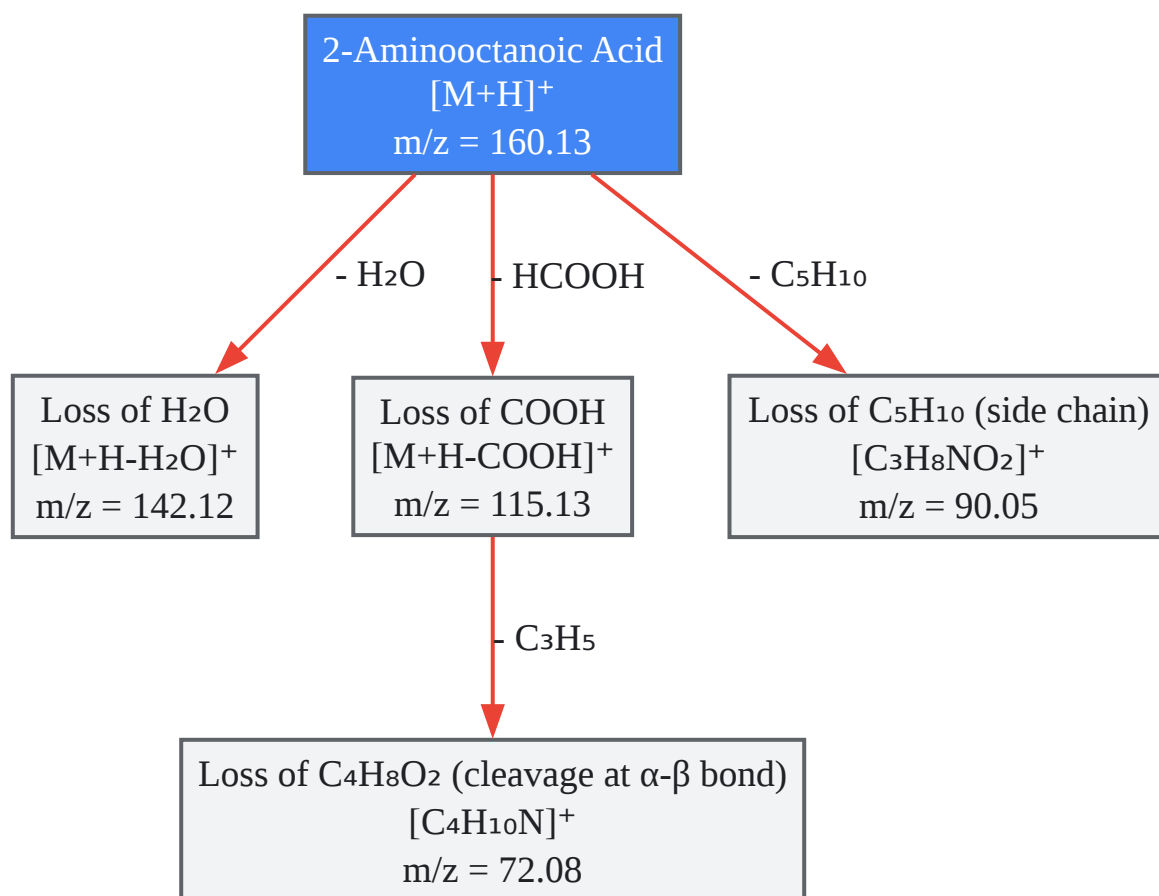
## Visualizations

The following diagrams illustrate key workflows and relationships in the spectral analysis of **2-aminooctanoic acid**.



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A logical workflow for the spectral analysis of **2-aminooctanoic acid**.



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A simplified representation of a possible fragmentation pathway for **2-aminooctanoic acid** in mass spectrometry.

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